molecular formula C9H10N2O3 B14857866 Methyl 6-acetyl-5-aminonicotinate

Methyl 6-acetyl-5-aminonicotinate

Cat. No.: B14857866
M. Wt: 194.19 g/mol
InChI Key: QSGJOFYMKXTSBD-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-5-aminonicotinate is a nicotinic acid derivative featuring a methyl ester, acetyl, and amino substituent on a pyridine ring. This article compares its hypothetical characteristics with similar compounds, leveraging data from related nicotinate esters.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl 6-acetyl-5-aminopyridine-3-carboxylate

InChI

InChI=1S/C9H10N2O3/c1-5(12)8-7(10)3-6(4-11-8)9(13)14-2/h3-4H,10H2,1-2H3

InChI Key

QSGJOFYMKXTSBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-acetyl-5-aminonicotinate typically involves the esterification of 6-acetyl-5-aminonicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The reaction mixture is then neutralized and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to obtain the pure product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for extraction and purification ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-acetyl-5-aminonicotinate undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

Methyl 6-acetyl-5-aminonicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-acetyl-5-aminonicotinate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In receptor studies, it acts as a ligand that can modulate receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Analogs:

Compound Name CAS No. Substituents (Position) Molecular Formula Molecular Weight Key Features
Ethyl 6-acetyl-5-chloronicotinate 1429182-81-9 Ethyl ester, Acetyl (6), Cl (5) C₁₀H₁₀ClNO₃ 227.647 Chlorine enhances electrophilicity
Methyl 6-amino-5-bromonicotinate 180340-70-9 Methyl ester, NH₂ (6), Br (5) C₇H₇BrN₂O₂ 231.05 Bromine increases molecular weight and reactivity
Methyl 5-amino-6-chloronicotinate 380626-81-3 Methyl ester, NH₂ (5), Cl (6) C₇H₇ClN₂O₂ 198.60 (est.) Amino group enhances nucleophilicity
Methyl 5-amino-6-methoxynicotinate 59237-50-2 Methyl ester, NH₂ (5), OMe (6) C₈H₁₀N₂O₃ 182.18 (est.) Methoxy improves solubility

Analysis:

  • The amino group at position 5 may promote hydrogen bonding, contrasting with halogenated analogs (e.g., Cl or Br), which prioritize electrophilic reactivity .
  • Steric and Electronic Factors: Bromine (in Methyl 6-amino-5-bromonicotinate) introduces steric bulk and polarizability, whereas chlorine (in Ethyl 6-acetyl-5-chloronicotinate) offers a balance of reactivity and stability. The acetyl group may sterically hinder reactions at position 6 .

Physicochemical Properties

  • Solubility: Amino and methoxy groups (e.g., Methyl 5-amino-6-methoxynicotinate) enhance water solubility, whereas acetyl and halogen substituents increase organic solvent compatibility .
  • Stability: Halogenated compounds (Cl, Br) are prone to nucleophilic substitution, while acetyl groups may hydrolyze under acidic/basic conditions. Methyl 6-acetyl-5-aminonicotinate likely requires anhydrous storage .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Methyl 6-acetyl-5-aminonicotinate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as acetylation of a precursor nicotinate derivative under controlled conditions. Optimization includes adjusting catalysts (e.g., acetic anhydride with pyridine), temperature (60–80°C), and solvent polarity (e.g., dichloromethane or THF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures purity. Yield improvements require monitoring by TLC and HPLC (C18 column, UV detection at 254 nm). Structural confirmation employs 1H^1H-NMR (δ 2.5 ppm for acetyl protons) and IR (C=O stretch at ~1700 cm1^{-1}) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be standardized?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 209.0821). 13C^{13}C-NMR distinguishes carbonyl carbons (δ 170–175 ppm) and aromatic carbons. Purity assessment via HPLC (≥95% area normalization) requires method validation per ICH guidelines, including linearity (R2^2 > 0.99), LOD/LOQ, and repeatability. Data interpretation must adhere to journal standards, reporting significant figures aligned with instrument precision (e.g., ±0.01°C for melting points) .

Q. What protocols ensure accurate determination of solubility and stability for this compound in aqueous and organic media?

  • Methodological Answer : Solubility is measured via shake-flask method: saturate solvent (e.g., PBS pH 7.4, DMSO) at 25°C, filter, and quantify via UV-Vis (λmax_{\text{max}} ~270 nm). Stability studies use accelerated degradation (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis susceptibility (e.g., acetyl group cleavage) is assessed at varying pH (1–13). Report results with standard deviations from triplicate trials .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) complement experimental data to elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict transition states and activation energies for acetylation steps. Compare computed IR spectra with experimental data to validate intermediates. Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., enzymes). Integrate results with kinetic studies (Arrhenius plots) to propose mechanisms. Discrepancies between theory and experiment may indicate solvation effects or unaccounted steric factors .

Q. What systematic approaches resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct a meta-analysis (PRISMA guidelines) to identify confounding variables: assay type (e.g., cell-free vs. cellular), purity (HPLC-verified), and concentration ranges. Use statistical tests (ANOVA, t-tests) to compare datasets, ensuring significance thresholds (p < 0.05) are explicitly defined. If IC50_{50} values vary, assess solvent effects (DMSO cytotoxicity) or cell line variability (e.g., HepG2 vs. HEK293). Transparent reporting of negative results is critical .

Q. Which frameworks best correlate structural modifications of this compound with biological activity for SAR studies?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models (e.g., CoMFA, CoMSIA) use descriptors like logP, polar surface area, and H-bond donors. Synthesize analogs (e.g., replacing acetyl with trifluoroacetyl) and test in standardized assays (e.g., enzyme inhibition). Validate models via leave-one-out cross-validation (R2^2 > 0.6). For inconsistencies, reevaluate descriptor selection or include 3D-pharmacophore mapping .

Methodological Best Practices

  • Data Presentation : Tables must omit internal lines and shading, with Roman numeral labeling (Table I, II). Figures require captions explaining error bars (e.g., ±SEM) and symbols, placed on a separate page .
  • Statistical Rigor : Report means ± SD (not SE) unless justified. For meta-analyses, use random-effects models if heterogeneity (I2^2 > 50%) exists .
  • Reproducibility : Document synthetic procedures with exact molar ratios, solvent grades, and equipment models (e.g., Bruker NMR spectrometers). Share raw data in repositories (e.g., Zenodo) .

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